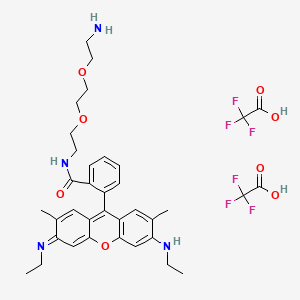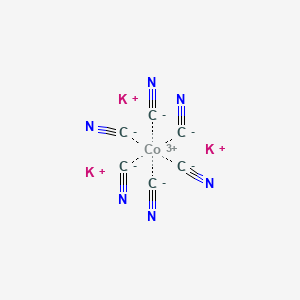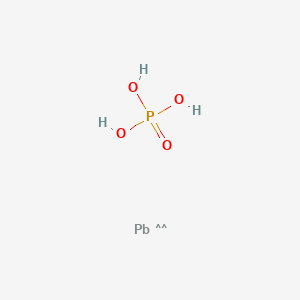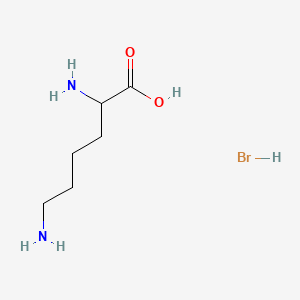
Lysine xhydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysine xhydrobromide is a compound derived from lysine, an essential amino acid. It is commonly used in various scientific and industrial applications due to its unique properties. This compound is known for its ability to enhance cell adhesion, making it valuable in cell culture and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lysine xhydrobromide can be synthesized through the reaction of lysine with hydrobromic acid. The process involves dissolving lysine in water and adding hydrobromic acid to the solution. The reaction is typically carried out at room temperature, and the product is obtained by crystallization .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where lysine and hydrobromic acid are combined under controlled conditions. The product is then purified through crystallization and drying processes to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Lysine xhydrobromide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of lysine derivatives.
Substitution: The compound can undergo substitution reactions where the bromide ion is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used to replace the bromide ion.
Major Products Formed
The major products formed from these reactions include oxidized lysine derivatives, reduced lysine compounds, and substituted lysine products .
Applications De Recherche Scientifique
Lysine xhydrobromide has a wide range of applications in scientific research:
Cell Culture: It is used as a coating agent to enhance cell adhesion to culture surfaces.
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces.
Drug Delivery: This compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with drugs.
Gene Therapy: It is used in gene therapy research for its ability to condense plasmid DNA and facilitate gene delivery.
Mécanisme D'action
Lysine xhydrobromide exerts its effects primarily through electrostatic interactions. The positively charged lysine residues interact with negatively charged cell membranes, enhancing cell adhesion. In drug delivery and gene therapy, the compound forms stable complexes with drugs and DNA, facilitating their transport and uptake by cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly-L-lysine hydrobromide: Similar in structure and function, used for cell adhesion and bioconjugation.
Poly-D-lysine hydrobromide: Another variant used for similar applications, particularly in cell culture.
Uniqueness
Lysine xhydrobromide is unique due to its specific interaction with cell membranes and its ability to form stable complexes with biomolecules. This makes it particularly valuable in applications requiring enhanced cell adhesion and efficient delivery of therapeutic agents .
Propriétés
IUPAC Name |
2,6-diaminohexanoic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.BrH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXAGTSTSPYCEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
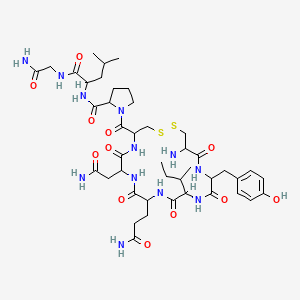

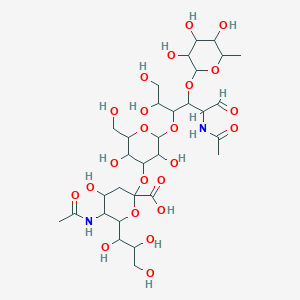
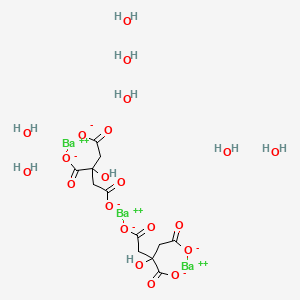
![7',19'-dihydroxy-1-oxospiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid;7',19'-dihydroxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid](/img/structure/B15088739.png)


![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B15088763.png)


